![molecular formula C14H16O3 B1417013 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione CAS No. 1152513-62-6](/img/structure/B1417013.png)
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione
Vue d'ensemble
Description
“3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione” is a chemical compound with the molecular formula C14H16O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione” can be represented by the InChI string:InChI=1S/C13H14O4/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(14)17-13(11)15/h3-6,8,11H,7H2,1-2H3 .
Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties :
- Ding Cheng-ron (2015) detailed the synthesis of a similar compound, highlighting the importance of catalysts, temperature, and time in achieving high yield and purity, indicating a potential methodology applicable to 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione as well (Ding Cheng-ron, 2015).
- C. Shin et al. (1983) discussed the synthesis and reaction of a structurally similar compound, providing insights into the chemical behavior and potential applications of similar dione compounds (Shin, Sato, Honda, & Yoshimura, 1983).
Biological Activities and Pharmacological Potential :
- A. Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides structurally related to 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione, finding them to be effective inhibitors of xanthine oxidase and showing anti-inflammatory responses, suggesting potential pharmacological applications (Šmelcerović et al., 2013).
- D. Yancheva et al. (2012) synthesized a novel cyclodepsipeptide and analyzed its antimicrobial activity, demonstrating the potential for compounds like 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione to be used in antimicrobial applications (Yancheva et al., 2012).
Material Science and Polymer Chemistry :
- Manuel Bueno et al. (2009) reported on monomers derived from l-ascorbic and d-isoascorbic acids, related to the dioxane-dione structure, indicating the potential for 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione in the development of novel polymers (Bueno, Molina, & Galbis, 2009).
Optoelectronic and Photovoltaic Applications :
- Amanpreet Kaur Hundal et al. (2019) explored the molecular engineering of cyanopyrid-2,6-dione functionality, improving optoelectronic and photovoltaic properties, suggesting a potential application area for structurally similar compounds like 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione (Hundal et al., 2019).
Propriétés
IUPAC Name |
3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEOPWLAPTZYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



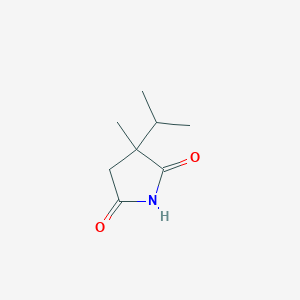
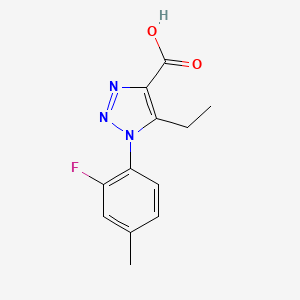
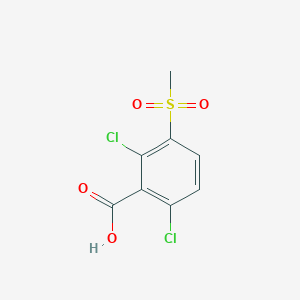
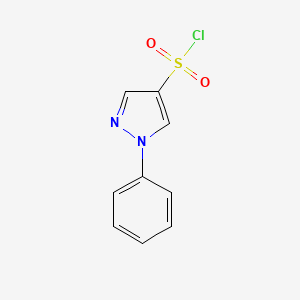
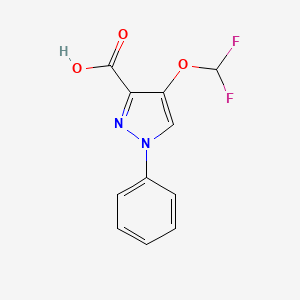
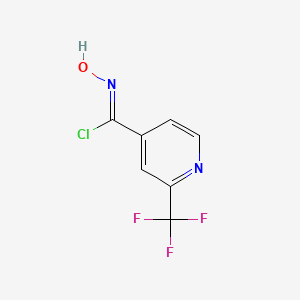
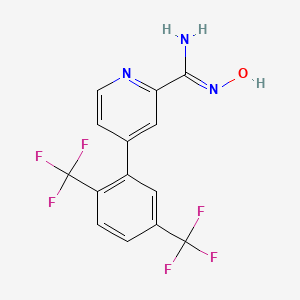
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)
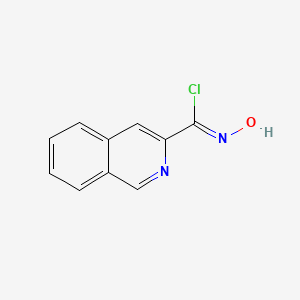
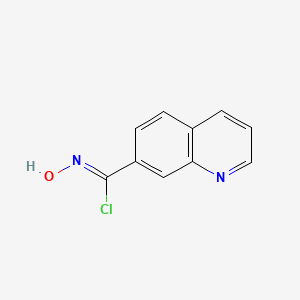
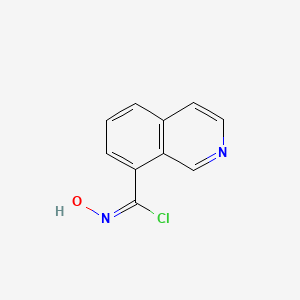
![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-](/img/structure/B1416951.png)
![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)